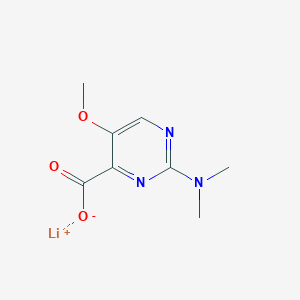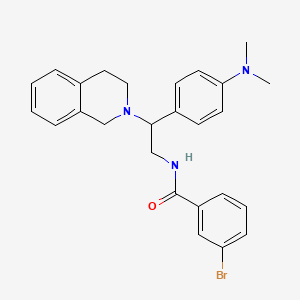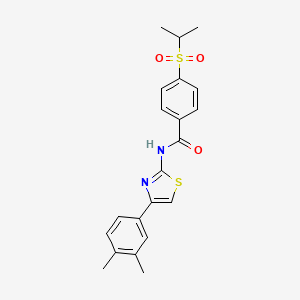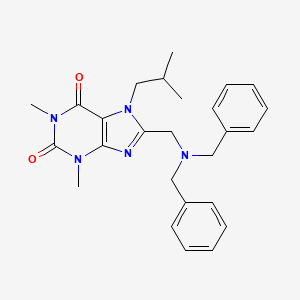![molecular formula C9H12O3S B2441858 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1202072-44-3](/img/structure/B2441858.png)
9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
Overview
Description
9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic compound with a sulfur atom incorporated into its structure. It has the molecular formula C9H12O3S and a molecular weight of 200.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of functional groups. One common approach is the cyclization of suitable precursors under specific conditions. For example, the reaction of a diene with a thiol under acidic conditions can lead to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the bicyclic structure can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains two sulfur atoms in the bicyclic structure.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains a selenium and a sulfur atom in the bicyclic structure.
Uniqueness
9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to the presence of a single sulfur atom and a carboxylic acid group in its bicyclic structure.
Properties
IUPAC Name |
9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABQGBXOGNDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CSCC1C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(butan-2-yl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2441778.png)

![1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2441781.png)




![N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2441788.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2441789.png)
![4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2441795.png)
![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)
